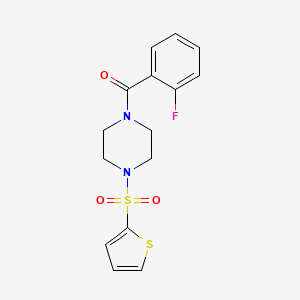
3-(3-fluorophenyl)-2-(4-nitrophenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-fluorophenyl)-2-(4-nitrophenyl)acrylonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of acrylonitrile derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-(3-fluorophenyl)-2-(4-nitrophenyl)acrylonitrile involves the inhibition of tubulin polymerization. Tubulin is a protein that plays a crucial role in cell division and is a target for many anticancer drugs. 3-(3-fluorophenyl)-2-(4-nitrophenyl)acrylonitrile binds to the colchicine binding site of tubulin, which prevents the polymerization of microtubules and results in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 3-(3-fluorophenyl)-2-(4-nitrophenyl)acrylonitrile has been found to exhibit anti-inflammatory, antioxidant, and antimicrobial activities. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and prevent oxidative damage to cells. The antimicrobial activity of 3-(3-fluorophenyl)-2-(4-nitrophenyl)acrylonitrile has been demonstrated against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(3-fluorophenyl)-2-(4-nitrophenyl)acrylonitrile in lab experiments include its potent anticancer activity, anti-inflammatory, antioxidant, and antimicrobial activities. This compound has been extensively studied, and its mechanism of action has been well characterized. However, the limitations of using this compound include its low solubility in water, which makes it difficult to administer in vivo. Additionally, the toxicity of 3-(3-fluorophenyl)-2-(4-nitrophenyl)acrylonitrile in vivo has not been fully characterized, which limits its potential for clinical applications.
Orientations Futures
For the research on 3-(3-fluorophenyl)-2-(4-nitrophenyl)acrylonitrile include the development of more efficient synthesis methods to improve the yield of the product. Additionally, the in vivo toxicity of this compound needs to be fully characterized to determine its potential for clinical applications. Further studies are also needed to explore the potential of this compound as a treatment for inflammatory diseases and to investigate its antimicrobial activity against a broader range of bacterial and fungal strains. Finally, the development of novel derivatives of 3-(3-fluorophenyl)-2-(4-nitrophenyl)acrylonitrile with improved solubility and potency could lead to the discovery of new drugs for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of 3-(3-fluorophenyl)-2-(4-nitrophenyl)acrylonitrile involves the reaction of 3-fluorobenzaldehyde and 4-nitrobenzaldehyde with malononitrile in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation mechanism, which results in the formation of the desired product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
3-(3-fluorophenyl)-2-(4-nitrophenyl)acrylonitrile has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit potent anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. The mechanism of action of this compound involves the inhibition of tubulin polymerization, which results in cell cycle arrest and apoptosis.
In addition to its anticancer activity, 3-(3-fluorophenyl)-2-(4-nitrophenyl)acrylonitrile has also been found to exhibit anti-inflammatory, antioxidant, and antimicrobial activities. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
Propriétés
IUPAC Name |
(E)-3-(3-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O2/c16-14-3-1-2-11(9-14)8-13(10-17)12-4-6-15(7-5-12)18(19)20/h1-9H/b13-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPKWBVYOCDINT-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(acetylamino)phenyl]butanamide](/img/structure/B5882054.png)

![1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5882074.png)
![N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5882075.png)
![4-methoxy-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5882082.png)

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5882094.png)

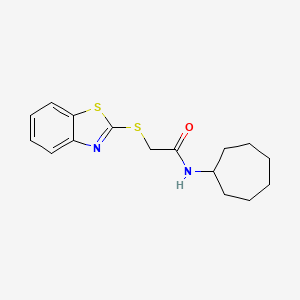
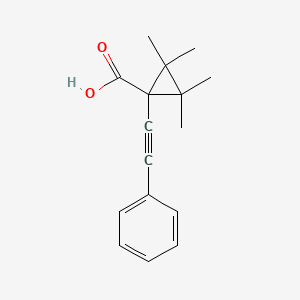
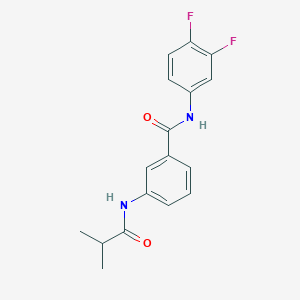
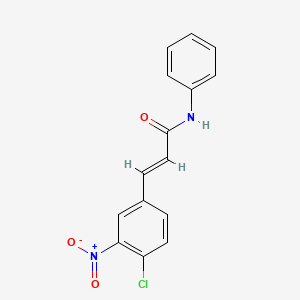
![N-(2-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5882146.png)
